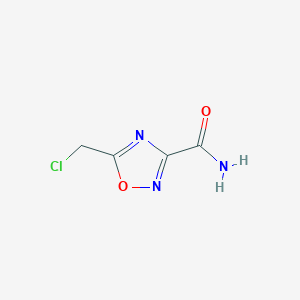

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(chloromethyl)-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c5-1-2-7-4(3(6)9)8-10-2/h1H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIBOISGTFEYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657637 | |

| Record name | 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34879-29-3 | |

| Record name | 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

Aimed at researchers, scientists, and drug development professionals, this document provides a detailed exploration of the potential molecular mechanisms underpinning the biological activity of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide. By dissecting its structural features and drawing parallels with related compounds, we propose a testable hypothesis and lay out a comprehensive experimental framework for its validation.

The 1,2,4-oxadiazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and its capacity to act as a bioisostere for ester and amide functionalities.[1][2] This five-membered heterocycle is a common feature in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] The biological activity of 1,2,4-oxadiazole derivatives is largely dictated by the nature of the substituents at the C3 and C5 positions, which govern their interaction with specific biological targets.[5]

This guide focuses on a specific derivative, 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide, a compound whose mechanism of action has not been explicitly elucidated in publicly available literature. However, by analyzing its constituent functional groups—the 1,2,4-oxadiazole core, the reactive 5-chloromethyl group, and the 3-carboxamide group—we can formulate a compelling hypothesis for its biological activity.

Dissecting the Molecular Architecture: Clues to a Mechanism

The structure of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide suggests a highly specific mode of interaction with biological macromolecules.

-

The 1,2,4-Oxadiazole Core: This stable heterocyclic ring system serves as a rigid scaffold, orienting the functional groups in a defined three-dimensional space. Its electron-withdrawing nature can influence the reactivity of the attached substituents.[6]

-

The 5-(Chloromethyl) Group: This is arguably the most critical functional group for the proposed mechanism. The chloromethyl group is a known electrophile, capable of reacting with nucleophilic residues in proteins, such as the thiol group of cysteine, the imidazole group of histidine, or the amino group of lysine. This suggests a potential for covalent and irreversible inhibition of a target protein. A similar compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, has demonstrated potent nematicidal activity by targeting the acetylcholine receptor, highlighting the significance of the chloromethyl moiety.[7]

-

The 3-Carboxamide Group: The carboxamide group is a classic hydrogen bond donor and acceptor. This functionality is likely crucial for the initial non-covalent binding and recognition of the target protein, providing specificity before a potential covalent interaction by the chloromethyl group.

Hypothesized Mechanism of Action: Covalent Inhibition

Based on the structural analysis, we hypothesize that 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide acts as a targeted covalent inhibitor. The proposed mechanism involves a two-step process:

-

Initial Reversible Binding: The molecule first binds to the active or an allosteric site of a target protein through non-covalent interactions, primarily driven by hydrogen bonding involving the 3-carboxamide group and potentially other interactions with the 1,2,4-oxadiazole ring.

-

Irreversible Covalent Modification: Following initial binding and correct orientation, the electrophilic chloromethyl group is positioned in close proximity to a nucleophilic amino acid residue within the protein. A nucleophilic attack from the amino acid on the chloromethyl group results in the formation of a stable covalent bond, leading to irreversible inhibition of the protein's function.

Potential Molecular Targets

The diverse biological activities of 1,2,4-oxadiazole derivatives suggest a wide range of potential targets.[1] Given the proposed covalent mechanism, enzymes that rely on a nucleophilic residue in their active site are prime candidates. These include:

| Potential Target Class | Rationale | Key Nucleophilic Residue(s) |

| Cysteine Proteases | The thiol group of cysteine is a potent nucleophile. | Cysteine |

| Kinases | A conserved cysteine residue is present in the active site of many kinases. | Cysteine |

| Deubiquitinating Enzymes (DUBs) | Many DUBs are cysteine proteases. | Cysteine |

| Histone Deacetylases (HDACs) | Some HDACs have zinc-dependent active sites with key histidine residues.[1] | Histidine |

| Acetylcholinesterase (AChE) | While typically inhibited by reversible inhibitors, covalent modification is possible.[8] | Serine (though less likely target for chloromethyl) |

Experimental Validation Workflow

A systematic approach is required to test the proposed mechanism of action. The following experimental workflow is designed to identify the molecular target and validate the covalent binding hypothesis.

Detailed Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Identification

Objective: To identify potential protein targets that covalently bind to 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide.

Methodology:

-

Probe Synthesis: Synthesize an alkyne- or biotin-tagged version of the compound to enable subsequent pull-down or visualization.

-

Cell Lysate Preparation: Prepare fresh cell lysates from a relevant cell line.

-

Probe Incubation: Incubate the cell lysate with the tagged compound for a specified time to allow for covalent modification of target proteins.

-

Click Chemistry/Streptavidin Pull-down:

-

For alkyne-tagged probes, perform a click reaction with an azide-biotin or azide-fluorophore reporter tag.

-

For biotin-tagged probes, proceed directly to streptavidin bead incubation.

-

-

Protein Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

-

SDS-PAGE and In-gel Digestion: Elute the bound proteins, separate them by SDS-PAGE, and perform in-gel tryptic digestion of the protein bands of interest.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Causality and Self-Validation: This method directly identifies proteins that are covalently modified by the probe. Including a competition experiment, where the lysate is pre-incubated with an excess of the untagged parent compound, will validate the specificity of the probe binding. A reduction in the signal from a pulled-down protein in the competition experiment indicates specific binding.

Protocol 2: Enzyme Kinetics to Confirm Irreversible Inhibition

Objective: To determine if the compound acts as a time-dependent, irreversible inhibitor of a purified candidate enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Obtain or purify the candidate target enzyme and its corresponding substrate.

-

Time-Dependent Inhibition Assay:

-

Pre-incubate the enzyme with various concentrations of the compound for different time intervals (e.g., 0, 5, 15, 30, 60 minutes).

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate at each time point and inhibitor concentration.

-

-

Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. For a covalent inhibitor, this should yield a series of parallel lines. Calculate the apparent rate of inactivation (kobs) from the slopes.

-

Determination of Ki and kinact: Plot kobs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the inactivation rate constant (kinact) and the inhibitor affinity (Ki).

Causality and Self-Validation: A time-dependent decrease in enzyme activity that is not restored upon dilution (a "jump-dilution" experiment) is a hallmark of irreversible inhibition. The saturation kinetics observed in the plot of kobs versus inhibitor concentration further supports a specific two-step covalent inhibition mechanism.

Protocol 3: Peptide Mapping by Mass Spectrometry to Identify the Site of Covalent Modification

Objective: To identify the specific amino acid residue(s) on the target protein that are covalently modified by the compound.

Methodology:

-

Protein-Inhibitor Incubation: Incubate the purified target protein with an excess of the compound to ensure complete modification.

-

Denaturation, Reduction, and Alkylation: Denature the protein, reduce the disulfide bonds, and alkylate the free cysteines (if not the target of modification).

-

Proteolytic Digestion: Digest the modified protein with a specific protease, such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the compound minus HCl. The fragmentation pattern of the modified peptide will confirm the sequence and pinpoint the exact site of modification.

Causality and Self-Validation: The identification of a specific peptide with the expected mass modification provides direct evidence of a covalent bond. The MS/MS fragmentation data will definitively locate the modification to a single amino acid, confirming the nucleophilic residue involved in the reaction.

Conclusion

The structural features of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide strongly suggest a mechanism of action involving targeted covalent inhibition. The proposed experimental workflow provides a robust framework for testing this hypothesis, from unbiased target identification to the precise characterization of the molecular mechanism. The insights gained from these studies will be invaluable for the future development and optimization of this and related compounds as potential therapeutic agents.

References

- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2026-01-03). Vertex AI Search.

- The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to Key Molecular Targets - Benchchem. BenchChem.

- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An upd

- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024 - ResearchGate.

- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation - PMC.

- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles.

- Biological activity of oxadiazole and thiadiazole derivatives - PMC.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - NIH.

- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. - ResearchGate.

- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nem

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide for Covalent Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide in high-throughput screening (HTS) campaigns aimed at discovering novel covalent enzyme inhibitors. The unique chemical architecture of this compound, featuring a reactive chloromethyl group appended to a stable 1,2,4-oxadiazole scaffold, makes it a compelling candidate for targeted covalent inhibition. We will delve into the underlying principles of covalent drug discovery, detail robust protocols for both biochemical and cell-based screening, and provide insights into data analysis and hit validation. This guide is intended to equip researchers with the necessary knowledge to effectively leverage this promising compound in their drug discovery efforts.

Introduction: The Rationale for Targeting Covalent Inhibition

The pursuit of highly selective and potent therapeutic agents has led to a renaissance in the field of covalent drug discovery. Unlike non-covalent inhibitors that rely on reversible binding interactions, covalent inhibitors form a stable, irreversible bond with their target protein.[1] This mode of action can offer several advantages, including prolonged duration of action, reduced dosing frequency, and the potential to target shallow binding pockets that are often considered "undruggable" by traditional small molecules.[1][2]

The 1,2,4-oxadiazole moiety is a bioisosteric substitute for ester and amide functionalities, offering improved metabolic stability.[3] The incorporation of a chloromethyl group introduces an electrophilic "warhead" capable of reacting with nucleophilic amino acid residues, such as cysteine or lysine, within the active site of an enzyme.[4] 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide is therefore an attractive starting point for identifying novel covalent inhibitors against a range of enzyme classes, including proteases, kinases, and phosphatases.

Compound Profile: 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

| Property | Information |

| IUPAC Name | 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide |

| Molecular Formula | C4H4ClN3O2 |

| Molecular Weight | 161.55 g/mol |

| Structure |  |

High-Throughput Screening Strategies

The selection of an appropriate HTS assay is critical for the successful identification of covalent inhibitors. Below, we outline two robust and complementary screening methodologies: a biochemical assay for direct target engagement and a cell-based assay to assess activity in a more physiologically relevant context.

Biochemical Screening: Mass Spectrometry-Based Intact Protein Analysis

Principle: This method directly measures the formation of a covalent adduct between the test compound and the target protein by detecting the mass shift using high-resolution mass spectrometry (HRMS).[1][4] It is a highly sensitive and direct method for confirming covalent modification.

Workflow Diagram:

Caption: Workflow for MS-based covalent inhibitor screening.

Protocol:

-

Reagent Preparation:

-

Prepare a 10 µM solution of the target protein in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

-

Prepare a 1 mM stock solution of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide in DMSO. Create a working stock of 100 µM in the assay buffer.

-

-

Assay Plate Preparation (384-well format):

-

Add 10 µL of the 10 µM target protein solution to each well.

-

Add 10 µL of the 100 µM compound working stock to the sample wells.

-

Add 10 µL of assay buffer with 1% DMSO to the negative control wells.

-

-

Incubation:

-

Mix the plate gently and incubate at room temperature for a defined period (e.g., 60 minutes). The incubation time can be optimized to capture the kinetics of covalent bond formation.

-

-

Reaction Quenching and Sample Preparation:

-

Quench the reaction by adding 5 µL of 1% formic acid.

-

Desalt the samples using a solid-phase extraction (SPE) method suitable for proteins.

-

-

HRMS Analysis:

-

Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.

-

Acquire data in the appropriate mass range to detect the unmodified protein and the expected protein-compound adduct.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to determine the masses of the intact proteins.

-

Calculate the percentage of covalent modification by comparing the peak intensities of the unmodified protein and the protein-adduct complex.[4]

-

Cell-Based Screening: Antiproliferative Assay

Principle: This assay assesses the ability of the compound to inhibit the growth of cancer cell lines that are known to be dependent on the target enzyme. A common method is the MTT assay, which measures the metabolic activity of viable cells.[6]

Workflow Diagram:

Caption: Workflow for a cell-based antiproliferative assay.

Protocol:

-

Cell Culture:

-

Culture the selected cancer cell line (e.g., MCF-7 for breast cancer) in the recommended growth medium.[7]

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide in the growth medium, ranging from 100 µM to 1 nM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

-

Hit Confirmation and Follow-up Studies

Compounds that demonstrate activity in the primary screens should be subjected to further validation to confirm their mechanism of action and rule out artifacts.

| Study | Purpose | Methodology |

| IC₅₀ Determination | To quantify the potency of the compound. | Perform dose-response experiments in both biochemical and cell-based assays. |

| Time-Dependency Assay | To confirm irreversible inhibition. | Pre-incubate the enzyme with the inhibitor for varying amounts of time before initiating the reaction. An irreversible inhibitor will show increasing potency with longer pre-incubation times. |

| Selectivity Profiling | To assess off-target effects. | Screen the compound against a panel of related enzymes or in different cell lines. |

| Target Engagement Assay | To confirm the compound binds to the target in cells. | Techniques such as cellular thermal shift assay (CETSA) or Western blotting with a target-specific antibody can be used. |

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.[8][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide represents a valuable chemical tool for the discovery of novel covalent inhibitors. Its reactive chloromethyl group, combined with a stable oxadiazole core, provides a strong foundation for developing potent and selective therapeutic agents. The high-throughput screening protocols detailed in this application note offer robust and reliable methods for identifying and characterizing the activity of this compound, paving the way for further lead optimization and drug development.

References

- High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology.

- Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques. WuXi AppTec DMPK.

- High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed.

- Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.

-

5-(Chloromethyl)-3-m-tolyl-[1][2][10]oxadiazole Safety Data Sheet. Apollo Scientific. Available at:

- 5-(CHLOROMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE Safety Data Sheets. Echemi.com.

- Application Note: High-Throughput Screening for Covalent Enzyme Inhibitors Using 1-(Bromomethyl)naphthalen-2-amine. Benchchem.

- 5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole. Sigma-Aldrich.

- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI.

- 50737-31-0|5-(Chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole. BLDpharm.

- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. PMC.

- (PDF) Cell-Based Assays - Journal of Biomolecular Screening. Amanote Research.

- 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE - Safety Data Sheet. ChemicalBook.

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate.

- Design, Synthesis, and Screening of 5-Aryl-3-(2-(pyrrolyl)thiophenyl)-1,2,4-oxadiazoles as Potential Antitumor Molecules on Breast Cancer MCF-7 Cell Line. PubMed.

- In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies.

- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate.

- Synthesis and evaluation of new 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives and their application as OXPHOS inhibitors. PubMed.

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications.

- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.

- Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors. PubMed.

- Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. PMC.

- Combinatorial Chemistry & High Throughput Screening. Bentham Science.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - NIH.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.

Sources

- 1. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Screening of 5-Aryl-3-(2-(pyrrolyl)thiophenyl)-1,2,4-oxadiazoles as Potential Antitumor Molecules on Breast Cancer MCF-7 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

Application Notes & Protocols: 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide as a Novel Covalent Inhibitor in Cancer Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The landscape of targeted cancer therapy has been significantly shaped by the advent of covalent inhibitors, a class of drugs that form a stable, covalent bond with their target protein.[1][2] This mode of action can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[1][3] Within this context, heterocyclic scaffolds have proven to be invaluable frameworks for the design of novel therapeutic agents. The 1,2,4-oxadiazole ring, a five-membered heterocycle, has garnered substantial interest in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities, including potent anticancer effects.[4][5]

This document provides detailed application notes and protocols for the investigation of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide , a novel compound designed to leverage the principles of covalent inhibition for cancer research. The key structural features of this molecule are the 1,2,4-oxadiazole core, which can be tailored for specific protein binding, and the electrophilic chloromethyl group, which acts as a "warhead" to form a covalent bond with a nucleophilic residue on the target protein.[6] The carboxamide moiety can also contribute to target engagement through hydrogen bonding interactions.

These notes are intended for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a tool for target validation and as a lead for the development of novel cancer therapeutics.

Mechanism of Action: Covalent Target Engagement

The therapeutic potential of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide is predicated on its ability to act as a covalent inhibitor. This mechanism involves a two-step process:

-

Reversible Binding: The compound initially binds non-covalently to the target protein's active or allosteric site. The 1,2,4-oxadiazole scaffold and the 3-carboxamide group play a crucial role in this initial recognition and binding, driven by interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

-

Irreversible Covalent Bonding: Once optimally positioned, the electrophilic chloromethyl group at the 5-position of the oxadiazole ring is attacked by a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, or serine) on the target protein.[7] This results in the formation of a stable, irreversible covalent bond, leading to the inactivation of the protein.

This covalent modification offers several advantages over traditional non-covalent inhibitors, including increased potency and a more sustained therapeutic effect.[1]

Hypothetical Signaling Pathway Inhibition

While the specific target of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide remains to be empirically determined, its structural features suggest it could be designed to target key oncogenic signaling pathways. For instance, it could be optimized to target a cysteine residue in the active site of a protein kinase implicated in cancer cell proliferation and survival, such as a member of the MAPK/ERK or PI3K/Akt pathways.

Figure 1. Hypothetical inhibition of an oncogenic signaling pathway.

Experimental Protocols

The following protocols provide a framework for the initial characterization of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide as a covalent inhibitor in cancer research.

Protocol 1: In Vitro Evaluation of Covalent Inhibition

This protocol is designed to determine the kinetic parameters of covalent inhibition, specifically the rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).[8][9]

Materials:

-

Purified target enzyme

-

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide (stock solution in DMSO)

-

Enzyme-specific substrate and buffer system

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

In a microplate, mix the purified enzyme with each inhibitor concentration and incubate at a constant temperature.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the enzyme-inhibitor mixture.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the enzyme-specific substrate to the aliquots from step 1.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).

-

Plot the kobs values against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine the kinact and KI.

-

Expected Outcome: A time-dependent decrease in enzyme activity that is dependent on the inhibitor concentration is indicative of irreversible covalent inhibition.

Protocol 2: Cellular Target Engagement Assay

This protocol utilizes a chemoproteomic approach to confirm that the compound engages its intended target within a cellular context.[10]

Materials:

-

Cancer cell line expressing the target protein

-

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

-

Lysis buffer

-

Antibodies specific to the target protein and loading controls

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Culture the cancer cells to ~80% confluency.

-

Treat the cells with varying concentrations of the inhibitor for a specified time. Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and prepare cell lysates using an appropriate lysis buffer.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the target protein.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Expected Outcome: A dose-dependent decrease in the band intensity of the target protein, or a shift in its molecular weight, can indicate covalent modification and subsequent degradation.

Sources

- 1. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 2. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Drugs | Evotec [evotec.com]

- 4. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]

- 9. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatizing the Chloromethyl Group for Advanced Synthesis and Drug Discovery

Introduction

The chloromethyl group (–CH₂Cl) is a cornerstone functional group in the fields of medicinal chemistry and materials science. Its inherent reactivity as a potent electrophile makes it a versatile handle for introducing a vast array of functionalities onto aromatic and heterocyclic scaffolds.[1][2] The derivatization of the chloromethyl group, primarily through nucleophilic substitution reactions, allows for the strategic modification of lead compounds to enhance potency, modulate physicochemical properties, and explore structure-activity relationships (SAR). This guide provides an in-depth exploration of the chemical principles and practical protocols for the derivatization of the chloromethyl group, tailored for researchers, scientists, and drug development professionals.

The reactivity of the chloromethyl group is largely attributed to the stability of the transition state in Sₙ2 reactions, which is often likened to that of benzylic halides.[3][4] This heightened reactivity allows for facile displacement of the chloride leaving group by a wide range of nucleophiles under relatively mild conditions.[3] Understanding the interplay of the nucleophile, solvent, temperature, and potential catalysts is paramount to achieving high-yield and clean transformations.

Core Principles: The Nucleophilic Substitution Reaction

The primary pathway for derivatizing the chloromethyl group is the bimolecular nucleophilic substitution (Sₙ2) reaction.[3][5] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, simultaneously displacing the chloride ion.

Key Factors Influencing Sₙ2 Derivatization:

-

Nucleophile Strength: The rate of the Sₙ2 reaction is directly proportional to the strength and concentration of the nucleophile.[5] Stronger nucleophiles, such as thiolates (RS⁻), amines (RNH₂), and azides (N₃⁻), react more readily than weaker nucleophiles like water or alcohols.[6][7]

-

Solvent Effects: The choice of solvent plays a critical role in Sₙ2 reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are generally preferred as they solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.[6][8][9][10] Polar protic solvents can hydrogen bond with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon.[9][10]

-

Leaving Group Ability: Chloride is a good leaving group as it is the conjugate base of a strong acid (HCl), making it stable upon departure.

-

Steric Hindrance: The chloromethyl group is sterically unhindered, which facilitates the backside attack characteristic of Sₙ2 reactions.

Visualization of the Sₙ2 Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of a chloromethyl-containing compound.

Caption: General workflow for chloromethyl group derivatization.

Protocols for Derivatization

This section provides detailed, step-by-step protocols for derivatizing the chloromethyl group with common classes of nucleophiles.

Protocol 1: Derivatization with Primary and Secondary Amines (Amination)

The reaction of chloromethyl groups with amines is a fundamental method for introducing basic nitrogen atoms, which are often crucial for biological activity.[11][12] This reaction typically requires a base to neutralize the hydrochloric acid generated.[3]

Step-by-Step Protocol:

-

Dissolution: Dissolve the chloromethyl-containing compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile (approximately 10 mL per mmol of substrate).

-

Addition of Amine and Base: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 - 2.0 eq). The use of excess amine can also serve as the base.[11]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity.[6] |

| Base | DIPEA, K₂CO₃ | Neutralizes HCl byproduct without competing as a nucleophile. |

| Temperature | 25 - 80 °C | Higher temperatures can accelerate the reaction with less reactive amines. |

| Monitoring | TLC, LC-MS | To determine reaction completion and check for side products. |

Protocol 2: Derivatization with Thiols (Thioetherification)

Thiols are excellent nucleophiles and react readily with chloromethyl groups to form thioethers.[13][14] The resulting thiolate anion is a powerful nucleophile.[13]

Step-by-Step Protocol:

-

Dissolution: Dissolve the chloromethyl-containing compound (1.0 eq) in a polar aprotic solvent like DMF or THF.

-

Thiolate Generation: In a separate flask, dissolve the thiol (1.1 eq) in the same solvent and add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) to generate the thiolate anion.

-

Reaction: Add the solution of the chloromethyl compound to the thiolate solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

| Parameter | Condition | Rationale |

| Solvent | DMF, THF | Good solubility for both reactants and intermediates. |

| Base | NaH, K₂CO₃ | Deprotonates the thiol to form the more nucleophilic thiolate.[14] |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, then room temperature drives it to completion. |

| Monitoring | TLC, LC-MS | Essential for tracking the consumption of starting material. |

Protocol 3: Derivatization with Carboxylic Acids (Esterification)

The formation of an ester linkage from a chloromethyl group and a carboxylic acid typically requires a base to deprotonate the carboxylic acid, forming the carboxylate nucleophile.[15] Phase-transfer catalysis can be particularly effective for this transformation.[4][16]

Step-by-Step Protocol:

-

Dissolution: Dissolve the chloromethyl-containing compound (1.0 eq) and the carboxylic acid (1.2 eq) in a solvent such as acetonitrile or acetone.

-

Base and Catalyst Addition: Add a base like potassium carbonate (K₂CO₃) (2.0 eq) and a phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB) (0.1 eq).[15]

-

Reaction Conditions: Heat the mixture to reflux and stir until the reaction is complete, as indicated by TLC or LC-MS analysis.

-

Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile, Acetone | Solubilizes reactants and facilitates the reaction. |

| Base | K₂CO₃ | Deprotonates the carboxylic acid to form the active nucleophile. |

| Catalyst | TBAB | Facilitates the transfer of the carboxylate anion to the organic phase.[4][17] |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

Visualization of Derivatization Pathways

The following diagram illustrates the different derivatization pathways for a chloromethyl group with various nucleophiles.

Caption: Derivatization pathways of the chloromethyl group.

Analytical Characterization

Self-validating protocols require rigorous characterization of the final products. The following analytical techniques are essential for confirming the successful derivatization of the chloromethyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the disappearance of the characteristic singlet of the chloromethyl protons (typically ~4.5-4.8 ppm) and the appearance of new signals corresponding to the protons of the newly introduced group. ¹³C NMR will show a shift in the carbon signal of the methylene group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the exact mass of the derivatized product, thereby verifying its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A successful derivatization will show a new peak with a different retention time compared to the starting material.[15][18]

Conclusion

The derivatization of the chloromethyl group is a powerful and versatile strategy in chemical synthesis and drug discovery. By understanding the fundamental principles of the Sₙ2 reaction and carefully selecting the appropriate nucleophile, solvent, and reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The protocols outlined in this guide provide a solid foundation for the successful derivatization of chloromethyl-containing molecules, enabling the advancement of innovative research and development projects.

References

- Benchchem. An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine.

- Phase Transfer Catalysis Home Page. Chloromethylation.

- Reddit. Benzyl chloride to benzyl alcohol SN1 or SN2?

- IOSR Journal. Chloromethylation of Meta Xylene by Phase Transfer Catalysis.

- ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.

- Quora. What are the effects of solvents on SN1 and SN2 reactions?

- Benchchem. Application Notes and Protocols: Derivatization of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl for Biological Screening.

- Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent.

- PTC Organics, Inc. Chloromethylation Catalyzed by Quat Salts.

- Future4200. SN2 Reactions of Nitranions with Benzyl Chlorides.

- Oxford Academic. Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC.

- YouTube. Solvent Effects on Sn2 Reactions.

- PTC Organics, Inc. Industrial Phase-Transfer Catalysis.

- ACS Publications. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.

- Unknown Source. TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS.

- ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1.

- MDPI. Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines.

- Unknown Source. Reactions of Amines.

- Unknown Source. SN2 nucleophilic substitution reaction push and pull transition state.

- PubMed. Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water.

- Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines.

- Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.

- RSC Publishing. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks.

- ResearchGate. Potential mechanism of formation of chloromethyl carboxylate using...

- Chempanda. Chloromethyl: compounds, synthesis and safety.

- ResearchGate. (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.

- Chemistry LibreTexts. Derivatization.

- Chemistry Steps. Reactions of Thiols.

- Google Patents. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight.

- YouTube. organic chemistry review - common nucleophiles & nucleophilic reagents.

- PubMed. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis.

- Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions.

- YouTube. nucleophilic aromatic substitutions.

- YouTube. Reactions of thiols.

- Chemistry LibreTexts. Thiols and Sulfides.

- ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempanda.com [chempanda.com]

- 3. benchchem.com [benchchem.com]

- 4. phasetransfer.com [phasetransfer.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]

- 8. reddit.com [reddit.com]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. academic.oup.com [academic.oup.com]

- 16. phasetransfer.com [phasetransfer.com]

- 17. iosrjournals.org [iosrjournals.org]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Antimicrobial Studies of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

Introduction: The Emergence of Oxadiazoles in Antimicrobial Research

The relentless rise of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms.[1] The oxadiazole core, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its metabolic stability and its role as a bioisostere for amide and ester functionalities.[2] Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[2][3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide, in antimicrobial studies. This compound belongs to a class of antimicrobials that show promise in treating infections caused by resistant pathogens.[6][7] We will delve into the foundational principles of evaluating its efficacy and safety, providing detailed, field-proven protocols for its investigation.

Chemical Profile: 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

-

Structure:

-

IUPAC Name: 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

-

Molecular Formula: C₄H₄ClN₃O₂

-

Key Features: The molecule possesses a 1,2,4-oxadiazole ring, a reactive chloromethyl group at the 5-position, and a carboxamide group at the 3-position. The chloromethyl group can serve as a reactive handle for further chemical modification, while the carboxamide functionality can participate in hydrogen bonding, potentially influencing target binding.

-

-

Synthesis Overview: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl amidoxime intermediate. A common route is the reaction of an amidoxime with an acyl chloride.[8][2][9] For 5-(chloromethyl)-1,2,4-oxadiazole derivatives, this often involves using chloroacetyl chloride as a key reagent.[9][10]

Proposed Mechanism of Action: Insights from the Oxadiazole Class

While the precise mechanism for 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide requires empirical validation, studies on related oxadiazole antibacterials provide a strong theoretical framework. Evidence suggests that these compounds can interfere with critical bacterial processes.

-

Inhibition of Cell Wall Synthesis: Some oxadiazoles have been identified as inhibitors of penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[6][7] This mode of action is bactericidal, similar to β-lactam antibiotics.[6]

-

DNA Gyrase Inhibition: Other studies have pointed towards the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, as a potential mechanism for certain 1,3,4-oxadiazole derivatives.[1][3]

-

Induction of Oxidative Stress and Membrane Disruption: Some 1,3,4-oxadiazoles have been shown to exert their antibacterial effect by increasing intracellular reactive oxygen species (ROS) and disrupting the bacterial cell membrane.[11]

The following workflow provides a strategic approach to investigating the antimicrobial potential of this compound.

Caption: High-level experimental workflow for antimicrobial evaluation.

Part 1: Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit or kill a microorganism.[12] We will adhere to the methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[13][14][15][16][17]

Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[12][18] It determines the MIC, which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[12]

Causality Behind Experimental Choices:

-

96-Well Plate Format: Allows for high-throughput testing of multiple concentrations and bacterial strains simultaneously.[18]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standardized medium recommended by CLSI and EUCAST for non-fastidious aerobic bacteria, ensuring consistency and comparability of results.[14][15]

-

Bacterial Inoculum Standardization: A standardized inoculum (5 x 10⁵ CFU/mL) is critical. A lower density might overestimate efficacy, while a higher density could underestimate it.[19]

-

Resazurin as a Viability Indicator: While visual inspection is standard, resazurin can provide a more objective, colorimetric endpoint. Viable, respiring cells reduce the blue dye to pink resorufin.

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution:

-

Dissolve 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

-

Note: Ensure the final concentration of DMSO in the assay does not exceed 1%, as it can be toxic to some bacteria.

-

-

Preparation of 96-Well Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells (e.g., to achieve a starting concentration of 256 µg/mL).

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 256 µg/mL to 0.5 µg/mL).

-

Column 11 will serve as the growth control (broth + bacteria, no compound).

-

Column 12 will serve as the sterility control (broth only).

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), pick several well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed from the bottom of the plate.

-

The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.

-

Protocol 1.2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While the MIC indicates growth inhibition, the MBC confirms bactericidal activity.

Step-by-Step Methodology:

-

Perform MIC Assay: Follow Protocol 1.1 as described above.

-

Subculturing: After reading the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Plating: Spot the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% of the original bacteria survive). This is typically identified as the concentration that yields no more than 1-5 colonies from the 10 µL spot.

| Parameter | Definition | Interpretation |

| MIC | Minimum Inhibitory Concentration | Lowest concentration preventing visible growth. |

| MBC | Minimum Bactericidal Concentration | Lowest concentration killing ≥99.9% of the inoculum. |

| MBC/MIC Ratio | Ratio of MBC to MIC | ≤ 4 suggests bactericidal activity. > 4 suggests bacteriostatic activity. |

Part 2: Cytotoxicity and Selectivity Assessment

A promising antimicrobial must be effective against pathogens while being safe for host cells.[20][21] Cytotoxicity assays are crucial for this preclinical safety assessment.[22][23]

Protocol 2.1: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[24] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Causality Behind Experimental Choices:

-

Cell Line Selection: HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney) cells are commonly used as they represent major organs involved in drug metabolism and excretion.

-

Serum Concentration: Fetal Bovine Serum (FBS) provides essential growth factors. The concentration is optimized for the specific cell line.

-

Positive Control: A known cytotoxic agent like doxorubicin or Triton X-100 is used to validate the assay's ability to detect cell death.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture a chosen mammalian cell line (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS).

-

Seed 100 µL of cell suspension into a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control.

-

Incubate for 24 or 48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

-

Plot the % viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Calculating the Selectivity Index (SI)

The selectivity index is a critical parameter that quantifies the therapeutic window of a compound. It is the ratio of the compound's toxicity to its desired bioactivity.

-

Formula: SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

-

Interpretation: A higher SI value is desirable. An SI > 10 is often considered a promising starting point for a potential therapeutic agent, as it indicates the compound is at least 10-fold more toxic to the bacteria than to host cells.

| Example Data Summary | S. aureus (MRSA) | E. coli | HepG2 Cells |

| MIC (µg/mL) | 2 | 16 | N/A |

| IC₅₀ (µg/mL) | N/A | N/A | >100 |

| Selectivity Index (SI) | >50 | >6.25 | N/A |

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial antimicrobial and cytotoxic evaluation of 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide. By following standardized methodologies from authoritative bodies like CLSI and EUCAST, researchers can generate reliable and comparable data.[13][16] A promising compound will exhibit potent antimicrobial activity (low MIC/MBC) and high selectivity (high SI). Such a result would justify progression to more advanced studies, including mechanism of action elucidation, resistance profiling, and in vivo efficacy testing in animal models of infection. The oxadiazole scaffold continues to be a fertile ground for the discovery of new anti-infective agents, and systematic evaluation is key to unlocking its full potential.[1][3][6]

References

- The Oxadiazole Antibacterials. (n.d.). Vertex AI Search.

- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology, 2601, 153-167.

- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Vertex AI Search.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Vertex AI Search.

- Antimicrobial Susceptibility Testing. (n.d.). CLSI.

- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020).

- In vitro antimicrobial susceptibility testing methods. (2018). Pure.

- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Vertex AI Search.

- EUCAST: EUCAST - Home. (n.d.). EUCAST.

- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.

- CLSI 2024 M100Ed34(1). (2024).

- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). Clinical and Laboratory Standards Institute.

- Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH.

- The oxadiazole antibacterials. (2016). PubMed - NIH.

- Guidance Documents. (n.d.). EUCAST.

- Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. (n.d.). Semantic Scholar.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). PMC.

- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST.

- Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). PMC.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC.

- 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis. (n.d.). Chemicalbook.

- Assessing the Cytotoxicity of Antibacterial Agent 97 on Mammalian Cells: Application Notes and Protocols. (n.d.). Benchchem.

- Bacteria. (n.d.). EUCAST.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PMC.

- Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube.

- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. (n.d.). ResearchGate.

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PMC.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PMC - NIH.

- 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI.

- Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. (n.d.). Vertex AI Search.

- SYNTHESIS, CHARACTERIZATION AND ANTI MICROBIAL ACTIVITY OF OXADIAZOLE DERIVATIVES. (n.d.). JIDPTS.

- Antimicrobial Activity of Some New Oxadiazole Derivatives. (2025).

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (n.d.). PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The oxadiazole antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdb.apec.org [pdb.apec.org]

- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 14. nih.org.pk [nih.org.pk]

- 15. iacld.com [iacld.com]

- 16. EUCAST: EUCAST - Home [eucast.org]

- 17. darvashco.com [darvashco.com]

- 18. pure.tue.nl [pure.tue.nl]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. youtube.com [youtube.com]

- 24. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Oxadiazole Ring Formation

Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the formation of the 1,2,4-oxadiazole ring. As a critical scaffold in medicinal chemistry, often serving as a bioisostere for amides and esters, mastering its synthesis is paramount.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The predominant and most versatile method for constructing this heterocycle involves the condensation of an amidoxime with a carboxylic acid or its derivative, proceeding through an O-acylamidoxime intermediate.[3][4] Our guide will focus primarily on optimizing this pathway, addressing issues from low yields to complex purification.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for 1,2,4-oxadiazole formation from an amidoxime?

A1: The reaction is a two-stage process. First, the amidoxime undergoes O-acylation with an activated carboxylic acid (like an acyl chloride or an ester) to form an O-acylamidoxime intermediate.[2][5] This intermediate is then subjected to cyclodehydration, often promoted by heat or a catalyst, to form the stable 1,2,4-oxadiazole ring.[2][6]

Q2: What are the main synthetic approaches? A one-pot or a two-step procedure?

A2: Both one-pot and two-step procedures are common, and the choice depends on the substrate and desired workflow.[7]

-

Two-Step: Involves the isolation of the O-acylamidoxime intermediate before cyclization. This can be advantageous for complex substrates or when optimizing the cyclization step independently.[7][8]

-

One-Pot: The acylation and cyclization are performed in the same reaction vessel without isolating the intermediate. This is often more efficient and is enabled by modern methods, such as using coupling agents that facilitate both steps or employing superbase media like NaOH/DMSO.[9][10][11]

Q3: Why is the 1,2,4-oxadiazole ring so important in drug discovery?

A3: The 1,2,4-oxadiazole ring is considered a valuable pharmacophore and a bioisostere for ester and amide groups.[12] This means it can mimic the biological activity of these groups while offering improved metabolic stability and pharmacokinetic properties.[2] Its rigid structure also helps in locking the conformation of a molecule, which can lead to higher binding affinity with biological targets.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis.

Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole

Question: My reaction is giving a low yield, or I'm only recovering starting materials. What are the likely causes and how can I fix it?

Answer: This is the most common problem and typically points to an issue with one of the two key stages: acylation or cyclodehydration.[6][13] The first step is to analyze a crude sample of your reaction mixture (e.g., by LC-MS or TLC) to determine if the O-acylamidoxime intermediate has formed.

Causality & Solutions:

-

If the intermediate has NOT formed (Inefficient Acylation):

-

Purity of Starting Materials: Impurities in the amidoxime or carboxylic acid can halt the reaction. Verify purity by NMR or melting point.[6]

-

Coupling Agent Activity: Common coupling agents like EDC or CDI can degrade upon storage. Use a fresh bottle or switch to a more robust agent. HATU, in combination with a base like DIPEA, is highly effective for activating carboxylic acids.[13]

-

Reaction Sequence: For coupling reactions, pre-activating the carboxylic acid with the coupling agent for 15-30 minutes before adding the amidoxime can significantly improve acylation efficiency.[6]

-

-

If the intermediate HAS formed (Inefficient Cyclodehydration):

-

Thermal Conditions: Cyclodehydration is often the rate-limiting step and frequently requires heat.[6] If running at room temperature, try heating the reaction to reflux in a suitable solvent like toluene or dioxane.[5] Microwave irradiation is an excellent alternative for rapidly screening conditions and can dramatically reduce reaction times.[6][14]

-

Catalysis: For temperature-sensitive substrates, thermal cyclization may not be feasible. Tetrabutylammonium fluoride (TBAF) is a highly effective catalyst for promoting ring closure at room temperature.[4][8][15]

-

Solvent/Base System: Switching to a "superbase" medium, such as powdered NaOH or KOH in DMSO, can facilitate one-pot synthesis at room temperature by promoting both the acylation of an ester and the subsequent cyclization.[8][9][10]

-

Issue 2: Significant Side Product Formation

Question: My reaction is messy, and I'm isolating several byproducts. What are they and how can I prevent them?

Answer: Side product formation often arises from the reactivity of the starting materials and intermediates under the reaction conditions.

-

Cleavage of the O-acylamidoxime: The most common byproduct results from the cleavage of the intermediate back to the starting amidoxime and a nitrile.[16] This is often exacerbated by harsh conditions.

-

Solution: Employ milder reaction conditions. Room temperature cyclization using TBAF can avoid this degradation pathway.[17] If heat is necessary, carefully optimize the temperature and reaction time to maximize conversion before significant degradation occurs.

-

-

Formation of Regioisomers (N-acylation): If the nitrogen of the amidoxime is acylated instead of the oxygen, it can lead to undesired isomers or byproducts.[18]

-

Solution: The choice of base and solvent can influence the O- vs. N-acylation ratio. Generally, pyridine promotes the desired O-acylation. In one-pot systems, a superbase medium like NaOH/DMSO is effective.[18]

-

-

Boulton-Katritzky Rearrangement: Under certain conditions, particularly thermal, some 1,2,4-oxadiazoles can rearrange to form more stable heterocyclic isomers.[16]

-

Solution: This is highly substrate-dependent. If you suspect a rearrangement, using milder, non-thermal methods for cyclization is the best strategy.

-

-

Formation of 1,2,4-oxadiazin-5-ones: This specific side product can occur when using maleic or fumaric esters as the acylating agent in a NaOH/DMSO medium.[16][18][19]

-

Solution: If this pathway is observed, it is necessary to switch to a different acylating agent.

-

Issue 3: Product Purification is Difficult

Question: My crude product is an oil that won't solidify, or it co-elutes with impurities during column chromatography. How can I improve my purification?

Answer: Purification challenges are common, especially when using high-boiling point polar solvents like DMF or DMSO.

-

Product is an Oil:

-

Co-solvent Evaporation: Residual high-boiling solvents can trap the product as an oil. Dissolve the crude oil in a volatile solvent (e.g., dichloromethane) and add a non-polar co-solvent like toluene. Rotary evaporation will remove the volatile solvent, and the toluene will form an azeotrope with the DMF/DMSO, aiding its removal. This may need to be repeated.[20]

-

Short Silica Plug: If the oil is caused by highly polar impurities, a quick filtration through a short plug of silica gel, eluting with a moderately polar solvent system, can effectively remove them.[20]

-

-

Co-elution During Chromatography:

-

Optimize Eluent System: If using an isocratic system, switch to a gradient elution, starting with a low polarity and gradually increasing it. This is highly effective at separating compounds with close Rf values.[20]

-

Modify Solvent System: For standard hexane/ethyl acetate systems, adding a small amount of a third solvent like dichloromethane or methanol can alter the selectivity and improve separation.

-

Use Additives: If your compound is basic, it may streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica and lead to sharper peaks. For acidic compounds, a small amount of acetic acid can have the same effect.[20]

-

Data & Reference Tables

The selection of reagents is critical for optimizing the reaction. The tables below summarize key choices for coupling agents and cyclodehydration conditions.

Table 1: Comparison of Common Coupling Agents for Amidoxime Acylation

| Coupling Agent | Common Base | Solvent | Temperature | Key Considerations |

| CDI (Carbonyldiimidazole) | None or Base | DMF, THF | RT - 120°C | Activates carboxylic acid in situ. Can be used in one-pot procedures.[2] Requires anhydrous conditions to avoid urea byproducts.[21] |

| EDC/HOBt | DIPEA, TEA | DMF, DCM | 0°C - RT | Standard peptide coupling conditions. HOBt suppresses side reactions. Ensure EDC is fresh.[22] |

| HATU | DIPEA | DMF | RT | Highly efficient and fast, often leading to clean reactions and high yields. Excellent for difficult couplings.[13] |

| T3P® (Propylphosphonic Anhydride) | Pyridine, TEA | EtOAc, THF | RT - Reflux | Powerful dehydrating agent for direct conversion of carboxylic acids. Byproducts are water-soluble for easy removal.[23] |

Table 2: Selected Conditions for O-Acylamidoxime Cyclodehydration

| Reagent/Condition | Solvent | Temperature | Mechanism | Advantages & Notes |